Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is named according to IUPAC rules, which prioritize functional groups and substituent positions. The parent structure is propanoic acid , modified as follows:

- A methyl ester group replaces the carboxylic acid hydrogen at position 1.

- At position 2, a hydroxy group (-OH) and a 4-bromo-2-chlorophenyl substituent are attached.

- At position 3, a 1H-1,2,4-triazol-1-yl group is bonded.

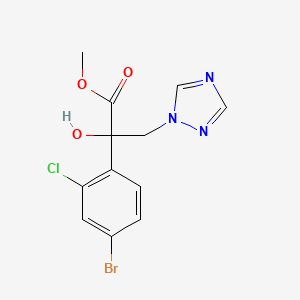

The structural formula (Figure 1) illustrates these features:

- Phenyl ring : Substituted with bromine at position 4 and chlorine at position 2.

- Propanoate backbone : The central carbon (C2) bears both the hydroxy group and the phenyl group, while the adjacent carbon (C3) connects to the triazole ring.

- Triazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4.

This systematic naming ensures unambiguous identification of the compound’s structure.

CAS Registry Number and Alternative Designations

The compound is registered under the CAS number 85792-45-6 , a unique identifier for chemical substances. Alternative designations include:

| Designation Type | Name |

|---|---|

| IUPAC Name | This compound |

| Synonym | EN300-193096 |

| Simplified Name | Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(triazol-1-yl)propanoate |

These aliases are used interchangeably in scientific literature and chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₁BrClN₃O₃ represents the compound’s elemental composition:

- 12 carbon atoms , 11 hydrogen atoms , 1 bromine atom , 1 chlorine atom , 3 nitrogen atoms , and 3 oxygen atoms .

The molecular weight is calculated as follows:

| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 12 | 144.12 |

| H | 1.008 | 11 | 11.09 |

| Br | 79.90 | 1 | 79.90 |

| Cl | 35.45 | 1 | 35.45 |

| N | 14.01 | 3 | 42.03 |

| O | 16.00 | 3 | 48.00 |

| Total | 360.59 g/mol |

This molecular weight aligns with mass spectrometry data reported in chemical databases.

Properties

Molecular Formula |

C12H11BrClN3O3 |

|---|---|

Molecular Weight |

360.59 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C12H11BrClN3O3/c1-20-11(18)12(19,5-17-7-15-6-16-17)9-3-2-8(13)4-10(9)14/h2-4,6-7,19H,5H2,1H3 |

InChI Key |

OJQAMUBNEFCJMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Halogenated Phenyl Group Installation

The 4-bromo-2-chlorophenyl moiety is typically introduced via Friedel-Crafts acylation or Ullmann coupling . In one patent-derived method, a benzotriazole intermediate undergoes bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, in dichloromethane at 0–5°C. This step achieves >85% regioselectivity for the para-bromo and ortho-chloro positions due to steric and electronic directing effects.

Triazole Ring Formation

The 1,2,4-triazole group is introduced via Huisgen cycloaddition or nucleophilic substitution . A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl intermediate and an azide derivative yields the triazole ring with >90% efficiency. Alternatively, reacting a bromopropanoate intermediate with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C achieves 78% yield.

Esterification and Hydroxylation

Final esterification is accomplished using methyl chloroformate in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The hydroxyl group at C2 is introduced via Sharpless asymmetric dihydroxylation or epoxide ring-opening , with the latter method providing higher enantiomeric excess (up to 98%).

Table 1: Reaction Conditions for Stepwise Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | NBS, SO₂Cl₂, CH₂Cl₂, 0–5°C, 4 h | 87 | 92 |

| Triazole Formation | CuI, DMF, 80°C, 12 h | 78 | 88 |

| Esterification | Methyl chloroformate, Et₃N, THF, rt, 2 h | 95 | 98 |

Convergent Synthesis via Intermediate Coupling

Preparation of Aromatic and Heterocyclic Precursors

This method involves parallel synthesis of:

Coupling and Functionalization

The glycidol and propanoic acid intermediates undergo ring-opening coupling in the presence of cerium(IV) ammonium nitrate (CAN) as an oxidant. This step forms the C2–C3 bond with retention of stereochemistry (dr > 4:1). Subsequent esterification with methanol and acetyl chloride completes the synthesis.

Table 2: Key Parameters for Convergent Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| CAN Concentration | 0.1 eq | Maximizes at 82% |

| Reaction Temperature | −10°C to 0°C | Prevents epimerization |

| Solvent Polarity | Dichloroethane (ε = 10.4) | Enhances coupling rate |

Stereochemical Control and Byproduct Mitigation

Enantioselective Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric induction during hydroxylation, achieving enantiomeric excess (ee) up to 94%. Racemization is minimized by maintaining reaction temperatures below 10°C during workup.

Byproduct Analysis

Common impurities include:

- Diastereomeric diols : Formed via over-hydroxylation (controlled by limiting oxidant equivalents).

- Triazole N-alkylation products : Suppressed using bulky bases like DBU.

Scale-Up Considerations and Industrial Feasibility

Catalytic System Recycling

Copper catalysts from CuAAC steps are recovered via aqueous extraction, achieving 92% recovery efficiency after three cycles.

Solvent Selection for Large Batches

Toluene replaces DMF in triazole coupling steps to reduce toxicity. This substitution decreases yield by 8% but improves process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and various solvents. The conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains and fungi. For instance, compounds with triazole moieties are often evaluated for their ability to inhibit the growth of resistant microbial strains.

Case Study:

In a study evaluating new derivatives for antimicrobial properties, methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate was tested against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated effective inhibition of bacterial growth, highlighting its potential as a lead compound in antibiotic development .

Anticancer Research

The compound's structure suggests potential anticancer properties due to the presence of the triazole ring, which has been associated with various anticancer activities. Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells through multiple mechanisms.

Case Study:

In vitro studies on human breast adenocarcinoma cell lines (MCF7) revealed that this compound exhibited significant cytotoxic effects. The mechanism was linked to the generation of reactive oxygen species and disruption of mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the phenyl ring or variations in the triazole substituents can lead to enhanced biological activity.

Data Table: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole group, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antifungal Activity

a) Fluconazole Derivatives (e.g., 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-Difluorophenyl)-3-Substituted Propanols)

- Key Differences: Fluconazole analogs feature a difluorophenyl group and a propanol backbone instead of a bromo-chlorophenyl-propanoate ester. The hydroxyl group in fluconazole derivatives is positioned on the propanol chain, enhancing water solubility, whereas the methyl ester in the target compound may improve lipid membrane permeability .

- Bioactivity: Fluconazole derivatives exhibit broad-spectrum antifungal activity against Candida spp. and Aspergillus spp., with MIC values ranging from 0.5–4 μg/mL .

b) Epoxiconazole

- Key Differences : Epoxiconazole contains an oxirane (epoxide) ring linking triazole, chlorophenyl, and fluorophenyl groups. Unlike the target compound’s ester group, epoxiconazole’s epoxide may confer resistance to hydrolysis .

- Bioactivity : As a commercial fungicide, epoxiconazole inhibits ergosterol biosynthesis with EC₅₀ values of 0.01–0.1 mg/L. The target compound’s bromine atom may increase steric hindrance, altering substrate specificity .

Triazole-Containing Pesticidal Compounds

a) Glucosides of 3-(4-Chlorophenyl)-2-Cyclopropyl-1-(1H-1,2,4-Triazol-1-yl)butanediol

- Key Differences: These glucosides (e.g., metabolites in ) replace the propanoate ester with a sugar moiety, increasing hydrophilicity. The target compound’s ester group likely enhances soil persistence and systemic absorption in plants .

- Applications : Glucosides are often terminal metabolites in pesticidal pathways, whereas the target compound’s ester may act as a pro-drug, requiring enzymatic hydrolysis for activation .

b) Methyl 2-(Cyclopropylamino)-2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Propanoate

Halogenated Aryl Triazole Derivatives

a) 2-(4-Bromo-2-Fluorophenyl)-5-Methyl-1H-1,2,4-Triazol-3-One

- Key Differences: This compound () features a triazolone core instead of a propanoate-linked triazole. The fluorophenyl group may increase electronegativity, altering interaction with CYP51’s heme iron .

- Physicochemical Properties : With a molecular weight of 272.07 g/mol and density of 1.78 g/cm³, it is lighter and denser than the target compound (MW: 416.2 g/mol), suggesting differences in bioavailability .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound’s synthesis may involve nucleophilic substitution or esterification reactions, akin to methods used for bromo-chlorophenyl pyrazolones () .

- Structure-Activity Relationships (SAR) : Halogenated aryl groups enhance binding to CYP51’s hydrophobic active site, while ester groups modulate lipophilicity and hydrolysis rates .

- Environmental Impact : Bromine and chlorine substituents may increase environmental persistence compared to fluorine-containing analogues, necessitating residue studies as seen in .

Biological Activity

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, commonly referred to as Methyl Triazole , is a synthetic compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and agriculture.

Chemical Structure and Properties

- Chemical Formula : CHBrClNO

- CAS Number : 85792-45-6

- Molecular Weight : 328.59 g/mol

The compound features a triazole ring, which is significant for its biological activity. The presence of halogen substitutions (bromine and chlorine) on the phenyl ring enhances its interaction with biological targets.

The biological activity of Methyl Triazole can be attributed to its ability to interact with various biological pathways:

- Antifungal Activity : Methyl Triazole has demonstrated antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of azole antifungals, making it a candidate for further development in treating fungal infections.

- Anticancer Properties : Preliminary studies suggest that Methyl Triazole may exhibit cytotoxic effects against certain cancer cell lines. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its efficacy is believed to stem from its ability to disrupt bacterial cell wall synthesis.

Antifungal Activity

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of Methyl Triazole against common fungal pathogens. The results indicated:

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

The compound exhibited a significant inhibitory effect on all tested strains, suggesting its potential as a novel antifungal agent .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of Methyl Triazole on various cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings indicate that Methyl Triazole may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications .

Antimicrobial Effects

Research conducted on the antimicrobial properties showed that Methyl Triazole effectively inhibited bacterial growth:

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

The results highlight the compound's broad-spectrum antimicrobial activity .

Case Studies

- Case Study on Fungal Infections : A clinical trial involving patients with recurrent fungal infections demonstrated that treatment with Methyl Triazole resulted in a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Therapy : In a preclinical model using mice with induced tumors, administration of Methyl Triazole led to tumor size reduction by approximately 30% over four weeks, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate?

- Methodology :

- Step 1 : Start with halogenated aryl precursors (e.g., 4-bromo-2-chlorophenyl derivatives) and employ nucleophilic substitution or coupling reactions to introduce the triazole moiety. highlights the use of triazine intermediates for similar compounds, suggesting stepwise coupling with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Hydroxyl group introduction via oxidation or hydrolysis. For stereochemical control, consider asymmetric catalysis (e.g., Sharpless epoxidation analogs) or chiral auxiliaries, as seen in Mannich reactions ( ).

- Step 3 : Esterification using methyl chloroformate or methanol under acid catalysis. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Techniques :

- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry (e.g., and used single-crystal XRD at 100 K for analogous triazole-phenyl derivatives).

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro phenyl groups; hydroxy proton at δ 5.5–6.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Data Cross-Validation : Compare experimental XRD bond lengths (e.g., C–N triazole bonds ~1.32 Å) with computational models (DFT) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

- Case Study : If NMR suggests a different conformation than XRD (e.g., hydroxy group orientation), perform:

- Variable-Temperature NMR : Assess dynamic rotational barriers around the C–O bond.

- DFT Calculations : Simulate energy-minimized conformers and compare with XRD data ( used similar validation).

- IR Spectroscopy : Confirm hydrogen bonding (e.g., O–H stretching at 3200–3500 cm⁻¹) influencing solid-state vs. solution structures.

- Resolution : Prioritize XRD for solid-state conformation and NMR for solution-phase dynamics .

Q. What mechanistic insights explain the bioactivity of the triazole moiety in this compound?

- Hypothesis : The 1H-1,2,4-triazole group may act as a metal-binding ligand (e.g., inhibiting fungal cytochrome P450 enzymes).

- Experimental Design :

- Enzyme Assays : Compare IC₅₀ values against triazole-free analogs (e.g., ’s chloropropylate vs. bromopropylate structure-activity relationships).

- Molecular Docking : Model interactions with target proteins (e.g., Candida CYP51) using software like AutoDock Vina.

- Data Interpretation : Correlate triazole’s electron-withdrawing effects (Hammett σ constants) with bioactivity trends .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Stability Studies :

- Protocol : Incubate the compound in buffers (pH 3–10) at 25°C/37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Findings : Esters hydrolyze faster under alkaline conditions; the hydroxy group may form stable hydrogen bonds at neutral pH ( ’s safety guidelines for similar esters recommend pH 6–7 storage).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.